molecular formula C8H15NO3 B13505120 3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid

3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid

Cat. No.: B13505120
M. Wt: 173.21 g/mol
InChI Key: FHLOKDAGUTVTFE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with a dimethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with dimethylamine under controlled conditions. One common method includes the use of a tetrahydropyran-3-carboxylic acid precursor, which is then reacted with dimethylamine in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(dimethylamino)oxane-3-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-9(2)8(7(10)11)4-3-5-12-6-8/h3-6H2,1-2H3,(H,10,11)

InChI Key

FHLOKDAGUTVTFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCOC1)C(=O)O

Origin of Product

United States

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